![molecular formula C13H23NO4 B046041 tert-Butoxycarbonylamino-cyclohexyl-acetic acid CAS No. 35264-05-2](/img/structure/B46041.png)
tert-Butoxycarbonylamino-cyclohexyl-acetic acid
Overview
Description
“tert-Butoxycarbonylamino-cyclohexyl-acetic acid” is a chemical compound with the molecular formula C13H23NO4 . It has a molecular weight of 257.33 g/mol . It is a solid substance that should be stored in a dry room .
Synthesis Analysis
The synthesis of compounds like “tert-Butoxycarbonylamino-cyclohexyl-acetic acid” often involves the use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .Molecular Structure Analysis
The InChI code for “tert-Butoxycarbonylamino-cyclohexyl-acetic acid” is 1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h9-10H,4-8H2,1-3H3, (H,14,17) (H,15,16)/t9-,10- .Physical And Chemical Properties Analysis
“tert-Butoxycarbonylamino-cyclohexyl-acetic acid” has a boiling point of 407.9±28.0 °C and a density of 1.111±0.06 g/cm3 . It is a solid substance that should be stored in a dry room .Scientific Research Applications
Dipeptide Synthesis
The compound is used in the synthesis of dipeptides . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Organic Synthesis
The compound shows high potential for application in the field of organic synthesis . The protected AAILs are selectively reactive, which makes them suitable for use in organic synthesis .
Deprotection of Amino Acids and Peptides
A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect .
Extraction of Water Soluble Polar Organic Molecules
The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids . This could be a promising application in the field of biochemistry and pharmaceuticals .
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of glycine , an amino acid that plays a crucial role in the central nervous system. As such, it may interact with glycine receptors or other proteins involved in glycine metabolism.
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis . The Boc group can be removed under acidic conditions, revealing the underlying amine group . This property allows the compound to undergo various chemical reactions while protecting sensitive functional groups.
Pharmacokinetics
The Boc group increases the compound’s lipophilicity, which could enhance its absorption and distribution . More research is needed to confirm these hypotheses.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action of “tert-Butoxycarbonylamino-cyclohexyl-acetic acid”. For instance, the removal of the Boc group requires acidic conditions . Therefore, the compound’s activity could be influenced by the pH of its environment.
Safety and Hazards
The safety information for “tert-Butoxycarbonylamino-cyclohexyl-acetic acid” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
properties
IUPAC Name |
2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUXZIPXYDQFCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393627 | |
Record name | N-Boc-2-Cyclohexyl-DL-glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butoxycarbonylamino-cyclohexyl-acetic acid | |
CAS RN |
35264-05-2 | |
Record name | N-Boc-2-Cyclohexyl-DL-glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-cyclohexylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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